Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Brand Name: Vulcanchem
CAS No.: 68331-44-2
VCID: VC7993642
InChI: InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1
SMILES: CCOC(=O)C(C)OS(=O)(=O)C
Molecular Formula: C6H12O5S
Molecular Weight: 196.22 g/mol

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-

CAS No.: 68331-44-2

Cat. No.: VC7993642

Molecular Formula: C6H12O5S

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- - 68331-44-2

Specification

CAS No. 68331-44-2
Molecular Formula C6H12O5S
Molecular Weight 196.22 g/mol
IUPAC Name ethyl (2R)-2-methylsulfonyloxypropanoate
Standard InChI InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1
Standard InChI Key LONGCUIECIAYIP-RXMQYKEDSA-N
Isomeric SMILES CCOC(=O)[C@@H](C)OS(=O)(=O)C
SMILES CCOC(=O)C(C)OS(=O)(=O)C
Canonical SMILES CCOC(=O)C(C)OS(=O)(=O)C

Introduction

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of ethyl (R)-2-(methylsulfonyloxy)propanoate likely proceeds via a two-step process:

  • Esterification: Propanoic acid is esterified with ethanol to form ethyl propanoate.

  • Sulfonylation: The hydroxyl group at position 2 is replaced with a methylsulfonyloxy group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine .

For enantiomeric purity, asymmetric synthesis or kinetic resolution is required. Chiral auxiliaries or catalysts, such as Sharpless epoxidation reagents, may facilitate the selective formation of the (R)-enantiomer .

Key Reaction Mechanisms

  • Sulfonylation: The reaction of a secondary alcohol with MsCl proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic sulfur center in MsCl, displacing chloride and forming the sulfonate ester .

  • Steric and Electronic Effects: Bulky groups adjacent to the reaction site can influence the reaction rate and stereoselectivity, as seen in RNA synthesis using 2′-O-imino-2-propanoate-protected ribonucleosides .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogous sulfonate esters:

PropertyEstimated ValueBasis for Estimation
Boiling Point210–230°C (predicted)Compared to ethyl 2-[(isopropylideneamino)oxy]propanoate (616.7°C)
Density1.25–1.35 g/cm³Similar to tert-butyl sulfonates
SolubilityMiscible in polar aprotic solvents (e.g., DMSO, DMF)Sulfonate esters’ affinity for polar solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂).

    • Methanesulfonyloxy group: δ 3.1 ppm (singlet, SO₂CH₃).

    • Chiral center (C2): δ 4.8–5.0 ppm (multiplet, CH-OSO₂CH₃) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 170–175 ppm.

    • Sulfonyl carbon: δ 45–50 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1350–1170 cm⁻¹ (asymmetric S=O stretch) and 970–920 cm⁻¹ (S-O-C stretch) .

Applications in Organic Synthesis

As a Leaving Group

The methylsulfonyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions. For example, in RNA synthesis, 2′-O-sulfonate-protected ribonucleosides undergo displacement by phosphate groups during phosphoramidite coupling .

Chiral Building Blocks

The (R)-configuration enables its use in stereoselective synthesis of pharmaceuticals. Analogous compounds are employed in the production of antiviral agents and enzyme inhibitors .

Future Directions

Further research should focus on:

  • Developing enantioselective synthetic routes.

  • Exploring applications in drug delivery systems, leveraging its hydrolytic stability compared to acetate esters .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator